![molecular formula C17H19NO2 B2694689 2-(2,2-Dimethylpropanoyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile CAS No. 1025209-27-1](/img/structure/B2694689.png)
2-(2,2-Dimethylpropanoyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile
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Description
2-(2,2-Dimethylpropanoyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile (DMPMPD) is an organic compound used in organic synthesis and scientific research. It is a versatile compound that has a wide range of applications in both organic and inorganic chemistry. It is a colorless, crystalline solid that is soluble in polar organic solvents. DMPMPD has been used in the synthesis of several compounds and has been studied for its potential applications in drug development.
Scientific Research Applications
Design and Synthesis for Sensory Applications
Large π-conjugated α-cyanostilbene derivatives, related to 2-(2,2-Dimethylpropanoyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile, have been designed and synthesized for applications as colorimetric sensors for volatile acids and organic amine gases. These compounds demonstrate sensitive naked eye detection abilities toward certain volatile acids and organic amines, showcasing their potential utility in detecting environmental pollutants or for use in industrial safety monitoring. The sensitivity, fluorescence enhancement, and reversibility of these sensors highlight their significance in the construction of functional large π-conjugated systems for gaseous detection (Cao et al., 2020).
Transformations in Chemical Synthesis
In the realm of synthetic chemistry, transformations of cyanoacetylenic alcohols in the presence of the cyanide ion have been explored. This research contributes to the understanding of chemical transformations involving compounds like 2-(2,2-Dimethylpropanoyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile, facilitating the synthesis of various novel compounds through reactions that include auto-transformation and catalysis. Such studies are crucial for expanding the toolkit available for organic synthesis, potentially leading to new materials or pharmaceuticals (Mal’kina et al., 2006).
Novel Photoluminescent Materials
The synthesis and properties of photoluminescent compounds derived from the reaction of (4-methoxyphenyl)acetonitrile have been investigated. These photoluminescent materials, related to 2-(2,2-Dimethylpropanoyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile, show potential for use in advanced material applications. The study of their emission spectra, particularly the large bathochromic shift observed, suggests their applicability in optoelectronic devices, highlighting the continuous search for materials with novel photophysical properties (Lowe & Weder, 2002).
properties
IUPAC Name |
2-(2,2-dimethylpropanoyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-17(2,3)16(19)14(12-18)7-5-6-13-8-10-15(20-4)11-9-13/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLYGFLKGRKDLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC=CC1=CC=C(C=C1)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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